2-cyclopropyl-N'-hydroxy-2-methylpropanimidamide
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Overview
Description
2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.1989 . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyimino functional group. It has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of cyclopropylamine with 2-methylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The resulting intermediate is then treated with hydroxylamine to form the final product.
Industrial Production Methods
Industrial production of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N’-hydroxy-2-methylpropanamide
- 2-cyclopropyl-N’-hydroxy-2-ethylpropanimidamide
- 2-cyclopropyl-N’-hydroxy-2-methylbutanimidamide
Uniqueness
2-cyclopropyl-N’-hydroxy-2-methylpropanimidamide is unique due to its specific combination of a cyclopropyl group and a hydroxyimino functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2758013-17-9 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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